molecular formula C16H21N3O2 B1517364 tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate CAS No. 807624-20-0

tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

Cat. No. B1517364
M. Wt: 287.36 g/mol
InChI Key: CAHGMTOVXFIRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915267B2

Procedure details

A suspension of 1,1-dimethylethyl 4-(3-bromophenyl)piperazine-1-carboxylate obtained in Reference Example 112 (3.10 g, 9.09 mmol), zinc cyanide (0.587 g, 5.00 mmol) and tetrakis(triphenylphosphine)palladium (0.525 g, 0.454 mmol) in DMF (30 mL) was stirred at 80° C. for 12 hr under nitrogen atmosphere. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (25%-40% ethyl acetate/hexane), and crystallized from hexane to give the title compound as a white powder (2.10 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 112
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.587 g
Type
catalyst
Reaction Step Five
Quantity
0.525 g
Type
catalyst
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[CH3:21][N:22](C=O)C>C(OCC)(=O)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:21]([C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1)#[N:22] |f:3.4.5,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Example 112
Quantity
3.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0.587 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Six
Name
Quantity
0.525 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 12 hr under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (25%-40% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
crystallized from hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.